Bis(3-isopropylphenyl) phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of bis(3-isopropylphenyl) phenyl phosphate involves the esterification of phosphoric acid with 3-isopropylphenol and phenol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions . Industrial production methods often involve the use of phosphorus oxychloride as a reagent, which reacts with phenol and 3-isopropylphenol to form the desired phosphate ester .
Analyse Chemischer Reaktionen
Bis(3-isopropylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and catalysts such as acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(3-isopropylphenyl) phenyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a flame retardant in various polymeric materials, including plastics and resins.
Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studies have investigated its potential toxicity and effects on human health.
Industry: It is used in the electronics industry as a flame retardant in circuit boards and other components.
Wirkmechanismus
The mechanism by which bis(3-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects involves the release of phosphoric acid upon heating. This acid promotes the formation of a char layer on the surface of the material, which acts as a barrier to slow down the spread of flames . Additionally, the compound can interfere with the combustion process by releasing non-combustible gases that dilute flammable gases.
Vergleich Mit ähnlichen Verbindungen
Bis(3-isopropylphenyl) phenyl phosphate can be compared with other phosphate esters such as:
Triphenyl phosphate: Another flame retardant with similar applications but different chemical properties.
Tris(2-chloroethyl) phosphate: Known for its use in flexible polyurethane foams.
Tris(1,3-dichloro-2-propyl) phosphate: Used in rigid polyurethane foams and has different toxicity profiles
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effectiveness as a flame retardant.
Eigenschaften
CAS-Nummer |
69500-30-7 |
---|---|
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
phenyl bis(3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-10-8-14-23(16-20)27-29(25,26-22-12-6-5-7-13-22)28-24-15-9-11-21(17-24)19(3)4/h5-19H,1-4H3 |
InChI-Schlüssel |
SQLHDIHSVZELNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.